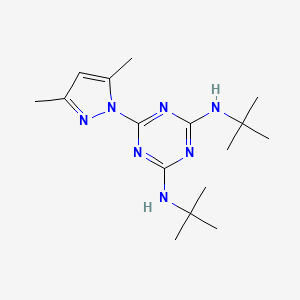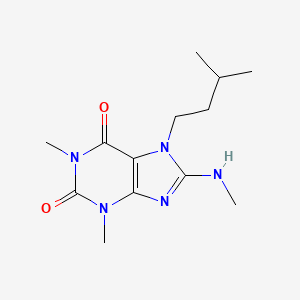![molecular formula C19H21ClN2O2 B5816955 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its ability to promote remineralization of tooth enamel and prevent dental caries.
Mecanismo De Acción
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide works by binding to tooth enamel and forming a protective layer that can prevent demineralization and promote remineralization. It also has the ability to inhibit the activity of cariogenic bacteria, such as Streptococcus mutans, by disrupting their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to have minimal toxicity and is well-tolerated by the body. It can be safely used in oral care products, such as toothpaste and mouthwash, without causing any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide is its ability to promote remineralization of tooth enamel, which can potentially prevent the need for invasive dental procedures. However, one limitation is that the effects of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide may vary depending on the severity of the caries lesion and the individual's oral hygiene habits.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide. One area of interest is the development of new formulations that can enhance the delivery and efficacy of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide. Another potential direction is the investigation of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide's potential use in other areas of healthcare, such as wound healing and bone regeneration.
Conclusion
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has shown great promise in the field of dentistry for its ability to promote remineralization of tooth enamel and prevent dental caries. Further research is needed to fully understand its mechanism of action and potential applications in other areas of healthcare.
Métodos De Síntesis
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 3-chloro-2-(1-piperidinyl)aniline with phenoxyacetyl chloride in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential use in dental applications. In vitro studies have shown that N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide can promote remineralization of tooth enamel and prevent the progression of early caries lesions. In addition, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to enhance the antibacterial activity of fluoride and chlorhexidine, two commonly used agents in dental care.
Propiedades
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-10-7-11-17(19(16)22-12-5-2-6-13-22)21-18(23)14-24-15-8-3-1-4-9-15/h1,3-4,7-11H,2,5-6,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCYIWYWMNEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)


![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)



![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)